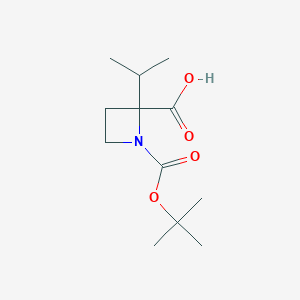
(R)-1-Boc-2-isopropylazetidine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is a chiral compound with significant interest in medicinal chemistry and organic synthesis. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isopropyl substituent further enhances its utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under mild conditions.
Major Products:
Oxidation: Oxo derivatives and carboxylates.
Reduction: Alcohols and amines.
Substitution: Deprotected azetidine derivatives.
科学研究应用
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The Boc group provides stability and protection during biochemical reactions, ensuring selective interactions with target molecules.
相似化合物的比较
(S)-1-Boc-2-isopropylazetidine-2-carboxylic Acid: The enantiomer of the compound with different stereochemistry.
1-Boc-2-methylazetidine-2-carboxylic Acid: A similar compound with a methyl group instead of an isopropyl group.
1-Boc-2-ethylazetidine-2-carboxylic Acid: A compound with an ethyl group in place of the isopropyl group.
Uniqueness: ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity in chemical and biological processes. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(9(14)15)6-7-13(12)10(16)17-11(3,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
InChI 键 |
KUENZLNPOWQLTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCN1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


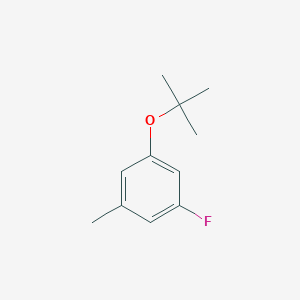
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
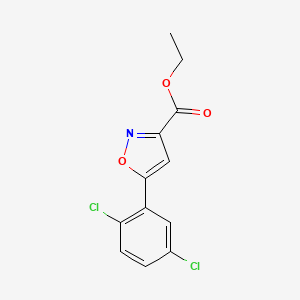
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
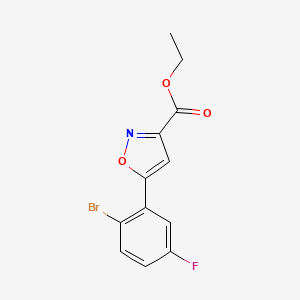
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
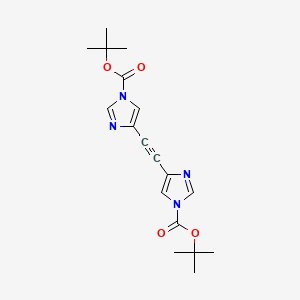

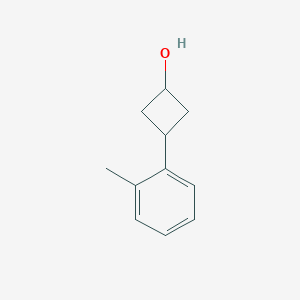
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)

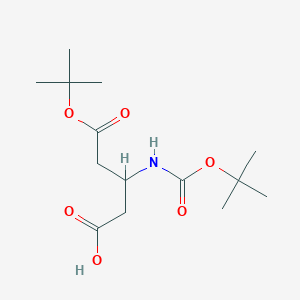
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)
